molecular formula C18H19N5O2S B2745350 3-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(3-methylphenyl)propanamide CAS No. 892074-24-7

3-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(3-methylphenyl)propanamide

Cat. No. B2745350
CAS RN: 892074-24-7
M. Wt: 369.44
InChI Key: LEJDXOLWLGQVDF-UHFFFAOYSA-N
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Description

3-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(3-methylphenyl)propanamide is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of tetrazole derivatives, which have been extensively studied for their pharmacological properties.

Scientific Research Applications

Photodynamic Therapy and Fluorescence Properties

Research on zinc phthalocyanine derivatives has shown promising applications in photodynamic therapy (PDT) for cancer treatment due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are important for Type II mechanisms in PDT, indicating the potential of similar compounds for therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).

Crystal Structure Analysis

A study on tetrazole derivatives, including compounds with methoxyphenyl groups, involved X-ray crystallography to determine their structures. The research explored their potential as COX-2 inhibitors, suggesting that compounds with tetrazole rings and specific substitutions could have applications in drug development and molecular docking studies (Al-Hourani et al., 2015).

Anti-Cancer Activity

Gold (III) and nickel (II) complexes derived from a tetrazole-triazole compound were studied for their anti-cancer activity. The research highlighted the ligand's ability to interact with metal ions to form complexes that exhibited cytotoxic effects on a breast cancer cell line (MCF-7), showcasing the potential of such compounds in cancer therapy (Ghani & Alabdali, 2022).

Pharmacokinetic and Metabolic Profiling

The pharmacokinetics and metabolism of selective androgen receptor modulators (SARMs), including propanamide derivatives, were investigated in rats. This study provided insights into the ideal pharmacokinetic characteristics for preclinical studies, suggesting that compounds with similar structures could be explored for their metabolic profiles and potential therapeutic applications (Wu et al., 2006).

properties

IUPAC Name

3-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(3-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-13-4-3-5-14(12-13)19-17(24)10-11-26-18-20-21-22-23(18)15-6-8-16(25-2)9-7-15/h3-9,12H,10-11H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJDXOLWLGQVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCSC2=NN=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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